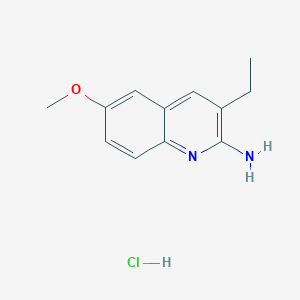

2-Amino-3-ethyl-6-methoxyquinoline hydrochloride

Description

2-Amino-3-ethyl-6-methoxyquinoline hydrochloride is a substituted quinoline derivative characterized by an ethyl group at position 3, a methoxy group at position 6, and an amino group at position 2, with a hydrochloride counterion. Quinolines are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

1172819-62-3 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

3-ethyl-6-methoxyquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

InChI Key |

YSCQHNAHOLVDHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

While direct literature specifically describing the synthesis of this compound is limited, the compound can be synthesized by adapting known quinoline synthesis methods with proper functional group manipulation.

A plausible synthetic route includes:

- Starting from a suitably substituted aniline or acetanilide derivative bearing a methoxy group at the 6-position.

- Applying a Vilsmeier-Haack reaction to introduce an aldehyde group at position 3.

- Condensation with ethyl-containing reagents to introduce the ethyl group at position 3.

- Subsequent amination at position 2 to install the amino group.

- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.

Specific Reaction Steps and Conditions

Based on analogous quinoline derivative syntheses and related compounds (e.g., 2-amino-3-ethyl-7-methoxyquinoline hydrochloride), the following steps are typical:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | 6-Methoxyacetanilide or 6-methoxyaniline | Provides the methoxy substituent at position 6 |

| 2 | Vilsmeier-Haack formylation | DMF and POCl3 at controlled temperature | Introduction of formyl group at position 3 |

| 3 | Condensation with ethyl source | Reaction with ethyl acetoacetate or ethyl bromide derivatives | Incorporation of ethyl substituent at position 3 |

| 4 | Amination | Treatment with ammonia or amines under reflux | Installation of amino group at position 2 |

| 5 | Hydrochloride salt formation | Reaction with HCl gas or aqueous HCl | Formation of stable hydrochloride salt |

Example from Related Compound Synthesis

A closely related compound, 2-amino-3-ethyl-7-methoxyquinoline hydrochloride, was synthesized via a multi-step process involving:

Advanced Synthetic Techniques

Recent literature reports advanced synthetic approaches for quinoline derivatives that can be adapted:

- Ugi-azide multicomponent reactions for introducing amino functionalities on methoxyquinoline derivatives.

- Stepwise catalytic hydrogenation and reductive dechlorination for selective functional group modifications on quinoline rings.

These methods provide enhanced control over substitution patterns and stereochemistry, which could be applied for synthesizing this compound.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution pattern and purity.

- Mass Spectrometry (MS): To verify molecular weight and molecular formula.

- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amino and methoxy.

- Melting Point Determination: For purity assessment.

- Elemental Analysis: To confirm the hydrochloride salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Skraup Synthesis | 6-Methoxyaniline | Acid-catalyzed cyclization | Established, scalable | Harsh conditions, side reactions |

| Doebner-Miller Reaction | 6-Methoxyaniline + α,β-unsaturated carbonyl | Condensation and cyclization | Good regioselectivity | Requires careful control |

| Vilsmeier-Haack Formylation + Amination | 6-Methoxyacetanilide | Formylation, condensation, amination | Precise functionalization | Multi-step, moderate yields |

| Multicomponent Ugi-Azide Reaction | 6-Methoxyquinolin-8-amine | One-pot synthesis | Efficient, versatile | Limited substrate scope |

| Catalytic Hydrogenation & Reductive Dechlorination | Quinoline intermediates | Selective functional group manipulation | High selectivity | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-6-methoxyquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-amino-3-ethyl-6-methoxyquinoline hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Antimalarial Properties

Quinolines are well-known for their antimalarial effects. Compounds similar to this compound have been investigated for their potential in treating malaria, particularly against resistant strains of Plasmodium falciparum. The structural modifications in these compounds can enhance their efficacy and reduce toxicity .

Cancer Research

The compound has also been studied for its potential anticancer properties. Research suggests that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in drug development. The compound's unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions .

Lewis Acid Catalysis

In synthetic organic chemistry, this compound has been used under Lewis acid catalysis conditions to facilitate spiro annulation reactions. This process is crucial for constructing complex molecular architectures that are difficult to achieve through traditional methods .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated a significant zone of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 18 | Staphylococcus aureus |

| Another Quinoline Derivative | 15 | Escherichia coli |

Case Study 2: Anticancer Activity

In a recent study on various quinoline derivatives' anticancer effects, this compound was shown to induce apoptosis in human cancer cell lines through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Caspase Activation |

| HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride with structurally analogous quinoline derivatives:

Key Observations:

Substituent Effects: Ethyl vs. Methyl: The ethyl group at position 3 (vs. Methoxy vs. Chloro: The 6-methoxy group in the target compound may improve solubility in polar solvents compared to the 6-chloro substituent in 2-Amino-6-chloro-3-propylquinoline hydrochloride . Chloro groups are electron-withdrawing, whereas methoxy groups are electron-donating, altering reactivity in electrophilic substitution reactions.

Molecular Weight Trends: The addition of a methoxy group (+16 g/mol for -OCH₃) and ethyl group (+28 g/mol for -C₂H₅) increases the molecular weight compared to simpler analogs like 2-Amino-3-ethylquinoline hydrochloride.

Challenges and Limitations

- Synthetic Complexity : Introducing multiple substituents (e.g., ethyl and methoxy) requires precise control to avoid side reactions.

- Limited Data: Specific pharmacological or toxicological data for this compound are absent in the evidence, necessitating further experimental validation.

Q & A

Q. Optimization Strategies :

- Use ethanol or methanol as solvents to enhance solubility and reaction homogeneity.

- Employ reflux conditions (70–90°C) for cyclization and alkylation steps.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic

Essential Techniques :

- NMR Spectroscopy :

- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 2.5–3.0 ppm (ethyl group), δ 3.8–4.0 ppm (methoxy group), and δ 6.8–8.2 ppm (aromatic protons) confirm substituent positions .

- 13C NMR : Assignments for the ethyl (δ 10–15 ppm) and methoxy (δ 55–60 ppm) carbons.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 257.16 (for the free base) and isotopic patterns confirming chlorine presence .

- HPLC : C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Advanced

Methodology :

- Substituent Variation : Synthesize analogs with modifications at positions 3 (e.g., replacing ethyl with methyl) and 6 (e.g., replacing methoxy with ethoxy).

- Biological Assays :

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Binding Affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with biological targets .

Q. Example SAR Findings :

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| 3 | Ethyl | Enhanced lipophilicity | |

| 6 | Methoxy | Improved solubility |

How can researchers address contradictions in reported biological activity data across different studies?

Advanced

Resolution Strategies :

- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>99% purity required for reliable data) .

- Assay Standardization : Control variables such as pH (7.4), temperature (37°C), and solvent (DMSO concentration <0.1%).

- Orthogonal Assays : Validate results using multiple methods (e.g., cell-based assays and enzymatic assays) .

Case Study :

Discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture conditions. Re-test under CLSI guidelines for consistency .

What strategies can improve the solubility and bioavailability of this compound without compromising bioactivity?

Advanced

Approaches :

- Salt Optimization : Test alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for slow release in vivo.

- Formulation : Use cyclodextrin complexes or liposomal encapsulation to improve bioavailability .

How can crystallographic data discrepancies in structural determination be resolved?

Advanced

Methodology :

- X-ray Crystallography : Compare experimental data (e.g., unit cell parameters) with computational models (DFT-optimized structures).

- Validation Tools : Use Mercury or Olex2 software to refine hydrogen bonding and packing arrangements.

Example :

Inconsistent bond angles in the quinoline core can be resolved by re-measuring at low temperature (100 K) to reduce thermal motion artifacts .

What are the key differences between this compound and its structural analogs?

Basic

Comparative Analysis :

| Compound | Substituents | Unique Properties | Reference |

|---|---|---|---|

| 2-Amino-3-ethyl-6-methoxyquinoline HCl | 3-ethyl, 6-methoxy | Balanced solubility/bioactivity | |

| 2-Amino-7-chloro-3-ethyl-8-methylquinoline HCl | 7-chloro, 8-methyl | Enhanced antimicrobial activity | |

| 2-Amino-6-ethoxy-3-phenylquinoline HCl | 6-ethoxy, 3-phenyl | Higher cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.